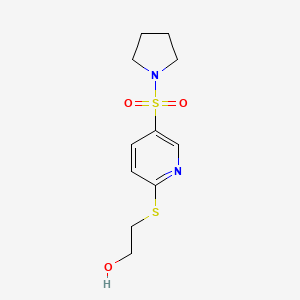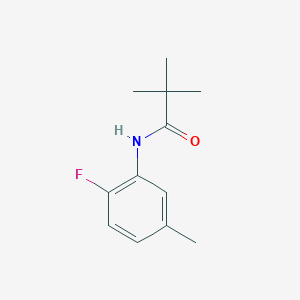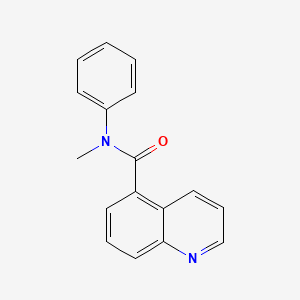
2-(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)sulfanylethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)sulfanylethanol is a chemical compound that has been extensively studied for its biochemical and physiological effects. It is a sulfonamide-based compound that has been synthesized using a variety of methods. The compound has been found to have potential applications in scientific research, particularly in the field of medicine.
Mécanisme D'action
The mechanism of action of 2-(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)sulfanylethanol is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth, inflammation, and neurological disorders.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)sulfanylethanol has a variety of biochemical and physiological effects. It has been found to inhibit cancer cell growth and induce apoptosis in cancer cells. It has also been found to reduce inflammation and oxidative stress in cells. Additionally, it has been found to improve cognitive function and reduce anxiety in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)sulfanylethanol in lab experiments is its potential as a therapeutic agent for cancer, inflammation, and neurological disorders. Another advantage is its ability to induce apoptosis in cancer cells, which makes it a potential candidate for cancer treatment. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for research on 2-(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)sulfanylethanol. One direction is to further elucidate its mechanism of action and optimize its therapeutic potential. Another direction is to study its potential use in combination with other anticancer or anti-inflammatory agents. Additionally, it could be studied for its potential use in the treatment of other diseases, such as Alzheimer's disease or Parkinson's disease.
Méthodes De Synthèse
The synthesis of 2-(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)sulfanylethanol has been achieved using a variety of methods. One method involves the reaction of 2-bromo-5-nitropyridine with pyrrolidine in the presence of sodium hydride, followed by reduction with sodium borohydride and sulfonation with chlorosulfonic acid. Another method involves the reaction of 2-bromo-5-nitropyridine with pyrrolidine in the presence of sodium hydride, followed by reduction with lithium aluminum hydride and sulfonation with chlorosulfonic acid. Both methods result in the formation of 2-(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)sulfanylethanol with high yields.
Applications De Recherche Scientifique
2-(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)sulfanylethanol has potential applications in scientific research, particularly in the field of medicine. It has been found to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases. Additionally, it has been studied for its potential use in the treatment of neurological disorders.
Propriétés
IUPAC Name |
2-(5-pyrrolidin-1-ylsulfonylpyridin-2-yl)sulfanylethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3S2/c14-7-8-17-11-4-3-10(9-12-11)18(15,16)13-5-1-2-6-13/h3-4,9,14H,1-2,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYYFMIGPBIKNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN=C(C=C2)SCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Pyrrolidin-1-ylsulfonylpyridin-2-yl)sulfanylethanol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[3-[(2-Carboxyphenyl)sulfamoyl]phenyl]sulfamoyl]-4-methylbenzoic acid](/img/structure/B7476003.png)
![5,5-Dimethyl-3-[(4-methylphenyl)methyl]imidazolidine-2,4-dione](/img/structure/B7476019.png)
![3-[(2-Phenyl-1,3-oxazol-4-yl)methyl]-1,3-benzoxazol-2-one](/img/structure/B7476024.png)

![[2-(3-Fluoroanilino)-2-oxoethyl] 2-[2-(4-fluoroanilino)-2-oxoethyl]sulfanylbenzoate](/img/structure/B7476042.png)
![5-bromo-N-[(4-bromophenyl)methyl]-N-methylthiophene-2-carboxamide](/img/structure/B7476046.png)
![2-[[4-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]methyl]-8-methylimidazo[1,2-a]pyridine](/img/structure/B7476060.png)

![N-[(3-methylphenyl)methyl]pyridine-4-carboxamide](/img/structure/B7476073.png)
![2-[[4-(4-Fluorophenyl)-5-sulfanylidene-1,3,4-thiadiazol-2-yl]sulfanyl]acetonitrile](/img/structure/B7476092.png)

![3-[(2-Methoxyphenyl)methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B7476099.png)
![4-chloro-N-[2-oxo-2-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazin-1-yl]ethyl]benzamide](/img/structure/B7476101.png)